molecular formula C26H24Cl2N4O B10835833 Pyrazolo[1,5-a]pyrimidine derivative 5

Pyrazolo[1,5-a]pyrimidine derivative 5

Cat. No.: B10835833
M. Wt: 479.4 g/mol
InChI Key: UVMYGLSWIQQBTO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 5 is a high-purity chemical compound intended for research use only, supplied to support early-stage drug discovery and pharmacological investigation. This derivative is based on a privileged scaffold recognized for its exceptional versatility in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors . The pyrazolo[1,5-a]pyrimidine core is a fused, planar bicyclic heterocyclic system that serves as a highly effective purine bioisostere, allowing it to interact with the ATP-binding sites of a wide range of kinase enzymes . This scaffold is a key structural component in several FDA-approved therapies and investigational compounds, including the TRK inhibitors Larotrectinib and Repotrectinib, and the CDK inhibitor Dinaciclib, underscoring its significant therapeutic potential . Research applications for this class of compounds are extensive. They are primarily investigated as potent inhibitors of various protein kinases—such as FLT3-ITD, TRK, CDK, and others—that are critically involved in cancer cell proliferation and survival signaling pathways . For instance, specific pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against FLT3-ITD mutations in acute myeloid leukemia (AML), with IC50 values in the nanomolar range, and have shown efficacy in blocking LPS-induced TLR4 signaling, indicating promise for treating inflammatory diseases . The mechanism of action for these derivatives typically involves competitive binding at the ATP-binding pocket of target kinases, thereby inhibiting phosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival . The research value of this specific derivative lies in its utility as a key intermediate or a novel chemical entity for structure-activity relationship (SAR) studies. By exploring modifications at various positions on the scaffold (e.g., the 2, 3, 5, 6, and 7 positions), medicinal chemists can fine-tune its electronic properties, lipophilicity, and binding affinity to optimize selectivity and potency against a chosen biological target . Researchers are strongly encouraged to leverage this compound to develop novel therapeutic agents for a range of oncology and inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24Cl2N4O

Molecular Weight

479.4 g/mol

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1-methylcyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H24Cl2N4O/c1-26(13-5-2-6-14-26)31-25(33)21-16-30-32-23(17-9-11-18(27)12-10-17)20(15-29-24(21)32)19-7-3-4-8-22(19)28/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,31,33)

InChI Key

UVMYGLSWIQQBTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)C2=C3N=CC(=C(N3N=C2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 a Pyrimidine Derivative 5

Established Synthetic Pathways for Pyrazolo[1,5-a]pyrimidine (B1248293) Cores

The construction of the pyrazolo[1,5-a]pyrimidine core is primarily achieved through the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. encyclopedia.pubmdpi.com Various strategies have been developed to facilitate this, including cyclization, condensation, and multicomponent reactions. nih.govrsc.org

Cyclization Reaction Strategies

Cyclization reactions are a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This approach typically involves the reaction of 5-aminopyrazole derivatives with various biselectrophilic reagents. mdpi.com

One common method is the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds. For instance, the reaction with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Another strategy involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles, which can be performed under solvent-free, microwave-assisted conditions to yield functionalized pyrazolo[1,5-a]pyrimidines. nih.gov

A one-pot cyclization methodology has also been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. This involves the reaction of aminopyrazoles with enaminones or chalcones in the presence of sodium halides, proceeding through cyclization followed by oxidative halogenation. nih.gov

Condensation Reactions

Condensation reactions are a widely employed and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org The most common approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov

In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the fused pyrimidine ring. nih.gov The reaction is typically carried out under acidic or basic conditions. For example, sulfuric acid in acetic acid has been used to catalyze the condensation of substituted 5-aminopyrazoles with 1,3-diketones or keto esters, affording high yields of pyrazolo[1,5-a]pyrimidine analogues. nih.govresearchgate.net The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring of the final product. nih.gov

The reaction of 5-aminopyrazole with isoflavones provides another route. Depending on the reaction conditions, this condensation can chemoselectively yield either 5,6-diarylpyrazolo[1,5-a]pyrimidines (under microwave irradiation) or 6,7-diarylpyrazolo[1,5-a]pyrimidines (with conventional heating). nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single step from simple starting materials. nih.govresearchgate.net

A well-established three-component reaction involves the combination of 3-amino-1H-pyrazoles, aldehydes, and an activated methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov This reaction proceeds through the initial formation of an imine, followed by a nucleophilic attack and subsequent cyclization. nih.gov Microwave assistance can significantly accelerate this process. nih.gov

Another notable MCR is an iodine-catalyzed pseudo-multicomponent reaction of aroylacetonitriles (β-ketonitriles) with sulfonyl hydrazides, which provides access to densely functionalized pyrazolo[1,5-a]pyrimidines. nih.govacs.org Rhodium-catalyzed three-component reactions of aldehydes, aminopyrazoles, and sulfoxonium ylides have also been developed, yielding a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of pyrazolo[1,5-a]pyrimidines. capes.gov.brresearchgate.net This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

Several of the aforementioned synthetic strategies can be effectively performed under microwave irradiation. For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is significantly accelerated by microwaves. nih.gov Similarly, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles is efficiently achieved under solvent-free microwave conditions. nih.gov The synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole (B16455) is also selectively achieved using microwave irradiation. nih.gov

The table below summarizes various microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidine derivatives.

ReactantsProductConditionsReference
3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsPyrazolo[1,5-a]pyrimidinesMicrowave irradiation nih.gov
3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazoles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesSolvent-free, Microwave irradiation nih.gov
Isoflavone, 3-Aminopyrazole5,6-Diarylpyrazolo[1,5-a]pyrimidinesMicrowave irradiation nih.gov
Methyl ketones, N,N-dimethylformamide-dimethylacetalβ-Enaminones (precursors)Solvent-free, Microwave irradiation, 160 °C, 15 min rsc.org

Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. bme.hupowertechjournal.com Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org

One green approach involves the use of ultrasound irradiation in aqueous media. For example, the reaction of aminopyrazoles with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl/ethyl propiolate can be carried out in the presence of KHSO4 under ultrasound, leading to good yields of pyrazolo[1,5-a]pyrimidines with short reaction times and simple work-up. bme.hu

Solvent-free reactions, often facilitated by microwave irradiation, also represent a green synthetic strategy. nih.govrsc.org The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been reported with good reaction mass efficiency (RME) values, highlighting the environmental benefits of the synthetic route. rsc.org

Use of Push-Pull Systems in Pyrazolo[1,5-a]pyrimidine Formation

The concept of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed within a molecule, has been utilized in the design of functional materials. While not a direct synthetic method for the core, the pyrimidine ring itself can act as an electron-accepting moiety in push-pull dyes. mdpi.com The synthesis of such systems often involves building upon a pre-formed pyrimidine or pyrazolo[1,5-a]pyrimidine scaffold. The functionalization of the core with appropriate donor and acceptor groups is key to achieving the desired electronic properties.

Targeted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative 5 and Analogues

The construction of the pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system, is often achieved through cyclization and condensation reactions. rsc.orgnih.gov These strategies are valued for their efficiency in building the fundamental structure of these molecules. nih.gov

Precursor-Based Synthetic Strategies

A common and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.org This reaction can be catalyzed by acids or bases to facilitate the formation of the fused pyrimidine ring. nih.gov The initial step is typically the formation of the pyrazole ring, often through the reaction of hydrazines with β-ketoesters or β-diketones. nih.gov

Key precursors utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include:

Aminopyrazoles: These are fundamental building blocks. For instance, 5-amino-3-methylpyrazole can react with diethyl malonate in the presence of a base like sodium ethoxide to form a dihydroxy-heterocycle, which is a precursor to the pyrazolo[1,5-a]pyrimidine system. nih.gov The reaction of 5-aminopyrazoles with various bielectrophilic moieties is a widely used strategy. beilstein-journals.org

β-Ketoesters and β-Diketones: These compounds are common reaction partners for aminopyrazoles. nih.govresearchgate.net For example, ethyl acetoacetate (B1235776) and pentane-2,4-dione are used in condensation reactions to form the pyrimidine ring. researchgate.net

Cyanoacetohydrazide: This precursor can be used in reactions with push-pull systems like ketene-S,S-acetals to directly synthesize pyrazolo[1,5-a]pyrimidines. redalyc.org

Enaminones: These are also employed in cyclocondensation reactions with aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines. researchgate.net

The following table summarizes various precursor-based synthetic strategies:

Precursor(s) Reagents/Conditions Product Type Reference(s)
5-Amino-3-methylpyrazole, Diethyl malonate Sodium ethanolate, reflux Dihydroxy-pyrazolo[1,5-a]pyrimidine nih.gov
5-Aminopyrazoles, β-Dicarbonyl compounds Acidic or basic conditions Pyrazolo[1,5-a]pyrimidines nih.gov
Cyanoacetohydrazide, Ketene-S,S-acetals Dimethylformamide, room temperature Substituted pyrazolo[1,5-a]pyrimidines redalyc.org
5-Aminopyrazoles, Enaminones Acetic acid or pyridine, reflux Pyrazolo[1,5-a]pyrimidines researchgate.net
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-Diketones/β-Ketoesters Sulfuric acid, acetic acid Dihydropyrazolo[1,5-a]pyrimidine derivatives researchgate.net

Key Reaction Steps and Intermediate Compounds in the Synthesis of this compound

The synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives often involves a multi-step sequence with key intermediates. A representative synthesis of a 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivative illustrates this process:

Formation of the Dihydroxy Intermediate: 5-Amino-3-methylpyrazole is reacted with diethyl malonate using a base to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) (1). nih.gov

Chlorination: The diol (1) is then treated with phosphorus oxychloride to produce the corresponding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) (2). nih.gov

Selective Substitution: The dichloro derivative (2) can undergo selective nucleophilic substitution. Due to the higher reactivity of the chlorine atom at the C7 position, reaction with a nucleophile like morpholine (B109124) in the presence of a base such as potassium carbonate selectively yields the C7-substituted product, for example, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3). nih.gov This monochloro derivative serves as a crucial intermediate for further functionalization. nih.gov

Another synthetic route towards a different pyrazolo[1,5-a]pyrimidine analogue involves the following key steps:

Ether Formation: Reaction of benzyl (B1604629) alcohol with ethyl bromoacetate (B1195939) gives the corresponding ether. nih.gov

β-Ketoester Formation: The ether is then reacted with acetonitrile (B52724) under basic conditions to form a β-ketoester derivative. nih.gov

Aminopyrazole Synthesis: Condensation of the β-ketoester with hydrazine (B178648) yields the aminopyrazole derivative. nih.gov

Pyrazolo[1,5-a]pyrimidine Ring Formation: This aminopyrazole then undergoes reaction with diethyl malonate to form the dihydroxy-pyrazolo[1,5-a]pyrimidine, which is subsequently chlorinated. nih.gov

These examples highlight the modular nature of the synthesis, allowing for the introduction of various substituents through the careful selection of precursors and reaction sequences.

Regioselectivity Considerations in the Formation of this compound

Regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical precursors. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds can potentially lead to different regioisomers.

The regioselectivity of the cyclization is often controlled by the relative nucleophilicity of the exocyclic primary amino group versus the endocyclic secondary amine of the pyrazole ring. researchgate.net In many cases, the reaction proceeds with high regioselectivity, favoring the formation of the desired pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the exocyclic amino group. researchgate.net

The choice of reactants and reaction conditions can also influence the regiochemical outcome. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds has been shown to proceed with regioselectivity. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) can be employed to understand and predict the regioselectivity of these reactions by analyzing the electronic properties of the reactants and the stability of possible intermediates and transition states. sci-hub.se

In some cases, the reaction conditions can be tuned to favor a specific regioisomer. For example, in the reaction of an aminopyrazole with diethyl malonate, using an excess of the malonate leads to the expected pyrazolo[1,5-a]pyrimidine, while using a stoichiometric amount under neat heating conditions can lead to a different product due to the exocyclic amine acting as the primary nucleophile. nih.gov

Post-Functionalization and Structural Modification Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives

Once the pyrazolo[1,5-a]pyrimidine core is assembled, further structural diversity can be achieved through post-functionalization reactions. These modifications are crucial for fine-tuning the properties of the molecules for various applications. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgnih.gov

Suzuki Coupling: This reaction is widely used to introduce aryl or heteroaryl groups onto the pyrazolo[1,5-a]pyrimidine core. nih.gov For example, a chloro-substituted pyrazolo[1,5-a]pyrimidine intermediate can be coupled with a boronic acid or a pinacol (B44631) ester in the presence of a palladium catalyst like tetrakis(triphenylphosphino)palladium(0) to form a C-C bond. nih.gov This method has been successfully applied to synthesize a variety of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. rsc.org

Buchwald–Hartwig Reaction: This palladium-catalyzed reaction is employed to form C-N bonds, allowing for the introduction of various amine substituents. nih.gov For instance, a chloro-substituted pyrazolo[1,5-a]pyrimidine can be reacted with an amine in the presence of a palladium catalyst and a suitable ligand (e.g., Xantphos) to yield the corresponding amino-substituted derivative. nih.gov

The following table provides examples of palladium-catalyzed cross-coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold:

Reaction Type Substrate Coupling Partner Catalyst/Ligand/Base Product Reference(s)
Suzuki Coupling 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Boronic acid pinacol ester Tetrakis(triphenylphosphino)palladium(0), Na2CO3 5-Aryl-substituted pyrazolo[1,5-a]pyrimidine nih.gov
Buchwald–Hartwig Reaction 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Benzene-1,2-diamine Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3 5-Amino-substituted pyrazolo[1,5-a]pyrimidine nih.gov
Suzuki Coupling 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Arylboronic acid PdCl2(PPh3)2, Na2CO3 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one rsc.org

Click Chemistry Applications

Click chemistry, known for its high efficiency and selectivity, has also been utilized to modify pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgnih.gov These reactions enable the introduction of diverse functional groups, thereby expanding the structural diversity and potential applications of these compounds. rsc.org While specific examples directly pertaining to "this compound" are not detailed in the provided context, the general applicability of click chemistry to this scaffold suggests its potential for creating complex and novel analogues.

Substitution Reactions with Diverse Nucleophiles

The pyrazolo[1,5-a]pyrimidine core, particularly when substituted with good leaving groups like halogens, is amenable to nucleophilic aromatic substitution (NAS) reactions. nih.gov The C5 and C7 positions on the pyrimidine ring are electrophilic and thus susceptible to attack by nucleophiles. Research indicates a significant difference in reactivity between these two positions, with the C7 position demonstrating higher reactivity towards nucleophiles. nih.gov This differential reactivity allows for selective and sequential functionalization.

A common and highly reactive precursor for these transformations is a 5,7-dihalo-pyrazolo[1,5-a]pyrimidine, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The substitution of the chlorine atom at the C7 position can be achieved with high efficiency using various nucleophiles, including amines and alkoxides. nih.govnih.gov For example, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of a base like potassium carbonate proceeds smoothly at room temperature, yielding the 7-morpholino substituted product in high yield (94%). nih.gov This selectivity is attributed to the greater electrophilicity of the C7 carbon. nih.gov

Following the substitution at C7, the less reactive C5 position can be functionalized using more forcing conditions or different catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce aryl, heteroaryl, or other amino groups. nih.gov The sequential displacement of halides at the C7 and C5 positions is a key strategy in the synthesis of complex, biologically active molecules. nih.gov

The table below summarizes representative nucleophilic substitution reactions on a 5,7-dihalopyrazolo[1,5-a]pyrimidine scaffold.

PrecursorNucleophilePosition of SubstitutionProductYieldReference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineC74-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94% nih.gov
2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholineC74-{2-[(benzyloxy)methyl]-5-chloropyrazolo[1,5-a]pyrimidin-7-yl}morpholine92% nih.gov
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidineVarious Amines (e.g., anilines)C7 (selective initial displacement)3-bromo-5-chloro-N-arylpyrazolo[1,5-a]pyrimidin-7-amineNot specified nih.gov
3-bromo-7-amino-5-chloropyrazolo[1,5-a]pyrimidineAryloxy anionsC53-bromo-7-amino-5-(aryloxy)pyrazolo[1,5-a]pyrimidineNot specified nih.gov

Oxidative Halogenation

Electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core typically occurs at the C3 position of the electron-rich pyrazole moiety. nih.govdocumentsdelivered.com Oxidative halogenation provides a direct route to introduce halogen atoms (Cl, Br, I) at this position, furnishing valuable intermediates for further diversification via cross-coupling reactions. acs.org

A modern and environmentally benign method for this transformation involves the use of sodium halides (NaX) as the halogen source in combination with potassium persulfate (K₂S₂O₈) as an oxidant, often using water as a solvent. acs.orgnih.gov This system allows for the direct oxidative halogenation of pre-formed pyrazolo[1,5-a]pyrimidines at the C3 position in good yields. nih.gov The reaction is typically heated to around 80 °C for a short duration. nih.gov

Another widely employed method uses N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as electrophilic halogen sources. nih.govsemanticscholar.org These reactions are often carried out under mild conditions, for instance at room temperature in solvents like 1,2-dichloroethane, and can be performed in a one-pot sequence following the synthesis of the pyrazolo[1,5-a]pyrimidine core. semanticscholar.orgresearchgate.net This approach has been shown to be highly efficient and regioselective for the C3 position, affording 3-halo-pyrazolo[1,5-a]pyrimidines in excellent yields. semanticscholar.org By varying the stoichiometry of the halogenating agent, such as NIS, mono- or di-halogenation can be achieved. researchgate.net

The following table summarizes conditions for the oxidative halogenation of the pyrazolo[1,5-a]pyrimidine ring.

SubstrateReagentsPosition of HalogenationProduct TypeYieldReference
Pyrazolo[1,5-a]pyrimidineNaI, K₂S₂O₈, H₂OC33-Iodopyrazolo[1,5-a]pyrimidineUp to 94% nih.gov
Pyrazolo[1,5-a]pyrimidineNaBr, K₂S₂O₈, H₂OC33-Bromopyrazolo[1,5-a]pyrimidineUp to 89% nih.gov
Pyrazolo[1,5-a]pyrimidineNaCl, K₂S₂O₈, H₂OC33-Chloropyrazolo[1,5-a]pyrimidineUp to 72% nih.gov
7-Aryl-pyrazolo[1,5-a]pyrimidineN-Iodosuccinimide (NIS)C37-Aryl-3-iodopyrazolo[1,5-a]pyrimidine89-96% semanticscholar.org
7-Aryl-pyrazolo[1,5-a]pyrimidineN-Bromosuccinimide (NBS)C37-Aryl-3-bromopyrazolo[1,5-a]pyrimidine92-95% semanticscholar.org
7-Aryl-pyrazolo[1,5-a]pyrimidineN-Chlorosuccinimide (NCS)C37-Aryl-3-chloropyrazolo[1,5-a]pyrimidine90-94% semanticscholar.org

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivative 5 and Its Analogues

Influence of Substituent Patterns on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov Modifications at various positions can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

Impact of Substitutions at Specific Positions (e.g., C2, C3, C5, C6, C7) on the Pyrazolo[1,5-a]pyrimidine Core

Systematic modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring system have provided valuable insights into their SAR. nih.govnih.gov

C2-Position: Substitutions at the C2 position can influence the molecule's interaction with the target protein. For instance, in a series of PI3Kδ inhibitors, the introduction of various heterocyclic rings at the C2-position was explored. mdpi.com While monocyclic five-membered rings and morpholine (B109124) were less potent, the nature of the substituent at this position played a role in modulating activity. mdpi.com

C3-Position: The C3 position is often critical for activity. In a series of TrkA inhibitors, a carboxamide group at the C3 position was found to significantly enhance inhibitory activity. mdpi.com The introduction of a nitrile group at this position also led to a significant increase in activity against NTRK1. mdpi.com Conversely, for Pim-1 inhibitors, the C5-position substituent was found to be more critical than the C3-position substituent. nih.gov

C5-Position: The C5 position is a key site for modification to improve potency and selectivity. For Pim-1 inhibitors, the substituent at the C5-position was determined to be crucial for potency, particularly for forming hydrogen bonding interactions with key residues in the enzyme's active site. nih.gov Similarly, for TrkA inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position increased inhibitory activity. mdpi.com However, in some cases, larger substituents at the C5 position can lead to a loss of activity. researchgate.net

C6-Position: Substitutions at the C6 position are also tolerated and can influence activity. researchgate.net For instance, the introduction of a fluorine atom at the C6 position contributed to maximizing the activity of certain NTRK1 inhibitors. mdpi.com However, similar to the C5 position, only smaller substituents like methyl and halogen groups were well-tolerated in some GPR119 agonists. researchgate.net

C7-Position: The C7 position of the pyrazolo[1,5-a]pyrimidine core is another important site for chemical modification. In the development of PI3Kδ inhibitors, the selective reactivity of the chlorine atom at the C7 position was utilized for nucleophilic substitution with morpholine, a key step in the synthesis of potent derivatives. mdpi.com Electron-donating groups at the C7 position have also been shown to improve the photophysical properties of these compounds. researchgate.net

PositionSubstituent/ModificationObserved Effect on Biological ActivityTarget/Compound SeriesCitation
C2Heterocyclic rings (e.g., monocyclic five-membered rings, morpholine)Modulated PI3Kδ inhibitory activity, though some were less potent than the lead compound.PI3Kδ inhibitors mdpi.com
C3Carboxamide groupSignificantly enhanced TrkA inhibitory activity.TrkA inhibitors mdpi.com
C3Nitrile groupSignificantly enhanced NTRK1 inhibitory activity.NTRK1 inhibitors mdpi.com
C52,5-difluorophenyl-substituted pyrrolidineIncreased Trk inhibition.TrkA inhibitors mdpi.com
C5Substituent capable of hydrogen bondingCritical for Pim-1 inhibitory potency.Pim-1 inhibitors nih.gov
C6FluorineContributed to maximizing NTRK1 inhibitory activity.NTRK1 inhibitors mdpi.com
C6Small substituents (e.g., methyl, halogen)Tolerated and maintained GPR119 agonist activity.GPR119 agonists researchgate.net
C7MorpholineKey for potent PI3Kδ inhibition.PI3Kδ inhibitors mdpi.com
C7Electron-donating groupsImproved photophysical properties.Fluorophores researchgate.net

Role of Specific Functional Groups (e.g., carboxamide, pyrrolidine, carbonyl, indole (B1671886), halogen, methoxy (B1213986), pyridine, phenyl)

The introduction of specific functional groups is a key strategy in the design of pyrazolo[1,5-a]pyrimidine derivatives with desired biological activities.

Carboxamide: The carboxamide moiety is a recurring feature in potent inhibitors. At the C3-position, it has been shown to significantly enhance TrkA inhibition. mdpi.com This enhancement is attributed to its ability to form crucial hydrogen bonds with the target protein. mdpi.com

Pyrrolidine: A pyrrolidine ring, often substituted, is a valuable component in many active compounds. For instance, a 2,5-difluorophenyl-substituted pyrrolidine at the C5-position increased Trk inhibitory activity. mdpi.com

Carbonyl: The carbonyl group can be a key interacting element. Docking studies of DPP-4 inhibitors revealed that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket, while a substituted aromatic ring interacts with the sub-S1 pocket, a mode of interaction similar to that of established drugs like Alogliptin and Trelagliptin. nih.gov

Indole: The indole moiety can provide important interactions with the target protein. In PI3Kδ inhibitors, the hydrogen atom of the indole's NH group was found to form a hydrogen bond with an aspartate residue in the kinase's affinity pocket. mdpi.com

Halogen: Halogen atoms, particularly fluorine, play a significant role in enhancing biological activity. Fluorine incorporation can improve interactions with target residues, as seen with an enhanced interaction with an asparagine residue in Trk inhibitors. mdpi.com The presence of halogen atoms often has a remarkable effect on the cytotoxicity of the molecule. nih.gov

Methoxy: A methoxy group can positively influence anticancer activity. In a study of pyrazolo[1,5-a]pyrimidine derivatives, a compound bearing a methoxy group (5b) showed better activity against the HCT-116 cancer cell line compared to analogues with phenyl or methyl groups. ekb.eg

Phenyl: A phenyl group is a common substituent, although its effect can vary. In one study, a compound with a phenyl group (5a) was less active than its methoxy-substituted counterpart (5b) against the HCT-116 cell line. ekb.eg

Functional GroupRole in Biological ActivityExample Target/Compound SeriesCitation
CarboxamideSignificantly enhances inhibitory activity through hydrogen bonding.TrkA inhibitors mdpi.com
PyrrolidineIncreases inhibitory activity when appropriately substituted.Trk inhibitors mdpi.com
CarbonylParticipates in key interactions within the enzyme's active site.DPP-4 inhibitors nih.gov
IndoleForms hydrogen bonds with target protein residues.PI3Kδ inhibitors mdpi.com
Halogen (Fluorine)Enhances interactions with target residues and can increase cytotoxicity.Trk inhibitors, Anticancer agents nih.govmdpi.com
MethoxyCan improve anticancer activity compared to other substituents.Anticancer agents (HCT-116) ekb.eg
PyridineContributes to hydrophobic interactions and overall potency.Trk inhibitors mdpi.com
PhenylActivity can be lower compared to other substituents like methoxy in certain contexts.Anticancer agents (HCT-116) ekb.eg

Pharmacophore Elucidation for Target Interaction by Pyrazolo[1,5-a]pyrimidine Derivatives

Pharmacophore modeling is a powerful tool to identify the essential structural features required for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyrimidine derivatives, pharmacophore-based virtual screening has been successfully employed to identify novel inhibitors. nih.gov For instance, in the search for InhA inhibitors, a key enzyme in mycobacterial fatty acid synthesis, pharmacophore models were generated based on known pyrrolidine carboxamide derivatives. nih.gov This approach allowed for the screening of large compound databases to identify new hit molecules with the desired structural features for potent inhibition. nih.gov

Optimization Strategies Derived from SAR Insights to Enhance Therapeutic Profiles

The insights gained from SAR studies are instrumental in the optimization of pyrazolo[1,5-a]pyrimidine derivatives to enhance their therapeutic profiles. rsc.orgnih.gov Strategies often involve a combination of approaches:

Scaffold Hopping and Fragment-Based Design: In the development of DPP-4 inhibitors, scaffold hopping from a pyrazolo[1,5-a]pyrimidin-7(4H)-one core to a pyrazolo[1,5-a]pyrimidine scaffold, combined with fragment-based design, led to the discovery of highly potent and selective inhibitors with reduced cytotoxicity. nih.gov

Systematic Optimization: A systematic optimization approach was used to develop aryl hydrocarbon receptor (AHR) antagonists. Starting from a pyrazolo[1,5-a]pyrimidine-based hit identified through virtual screening, systematic modifications led to a significant increase in antagonistic potency, with the IC50 value improving from 650 nM to 31 nM. rsc.org

Structural Modifications to Improve Potency and Selectivity: The strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization, has been employed to improve biological activity and selectivity for target kinases like CDK2 and TRKA. nih.gov

Macrocyclization: To enhance the properties of casein kinase 2 (CK2) inhibitors, a macrocyclization strategy was employed. This, along with other optimizations of the pyrazolo[1,5-a]pyrimidine scaffold, resulted in a highly potent and exclusively selective inhibitor. nih.gov

These optimization strategies, guided by a thorough understanding of the SAR, are crucial for advancing pyrazolo[1,5-a]pyrimidine derivatives from initial hits to potential clinical candidates. rsc.orgrsc.org

Biological Activities and Pharmacological Potential of Pyrazolo 1,5 a Pyrimidine Derivative 5 in Preclinical Research

Protein Kinase Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. rsc.orgnih.govresearchgate.netnih.gov

Broad-Spectrum Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives are a prominent class of heterocyclic compounds that have demonstrated potent activity as protein kinase inhibitors (PKIs), making them critical in the field of targeted cancer therapy. rsc.orgnih.gov Their molecular structure is highly versatile, allowing for modifications that lead to a broad spectrum of biological activities. nih.gov Research has identified these compounds as effective inhibitors of numerous protein kinases, playing a role in interrupting the cellular signaling pathways that are essential for cancer cell growth and survival. rsc.orgnih.govresearchgate.net The significance of this scaffold is underscored by its presence in clinically approved drugs and numerous candidates in preclinical and clinical development. researchgate.netmdpi.com

Inhibition of Specific Kinase Targets and Selectivity Profiles

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of derivatives that target specific protein kinases with varying degrees of selectivity. These kinases include key players in cancer progression such as Tropomyosin receptor kinases (TrkA, TrkB, TrkC), Cyclin-dependent kinases (CDK1, CDK2), Epidermal Growth Factor Receptor (EGFR), and others like B-Raf, MEK, and Src. rsc.orgnih.govresearchgate.net

Specific derivatives, designated as compound 5 in their respective studies, have shown notable inhibitory activity against particular kinases:

CDK2 Inhibition : A series of derivatives including compounds 5a, 5b, and 5c were evaluated for their interaction with Cyclin-dependent kinase 2 (CDK2). nih.gov Molecular docking studies predicted that these compounds bind with high affinity to the ATP binding site of CDK2. nih.gov This interaction is considered a key mechanism for their potential anticancer effects. nih.gov

TrkA Inhibition : In a separate study focused on overcoming drug resistance, a 3-pyrazolyl-substituted derivative, 5n , was identified as a highly potent inhibitor of Tropomyosin receptor kinase A (TrkA) and its clinically relevant mutants. nih.gov Compared to the second-generation inhibitor selitrectinib, compound 5n showed significantly increased potency against resistant forms of the enzyme. nih.gov

The table below summarizes the inhibitory activity of derivative 5n .

CompoundTarget KinaseIC₅₀ (nM)
5n TRKAG667C2.3
5n TRKAF589L0.4
5n TRKAG595R0.5
selitrectinib (reference)TRKAG667C12.6
selitrectinib (reference)TRKAF589L5.8
selitrectinib (reference)TRKAG595R7.6
Data sourced from a study on potent TRK inhibitors. nih.gov

ATP-Competitive and Allosteric Inhibition Mechanisms

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as kinase inhibitors through ATP-competitive mechanisms. rsc.orgnih.gov This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation process that drives many cellular activities. nih.gov The docking studies of compounds 5a, 5b, and 5c with CDK2 confirmed their binding within the ATP site, observing critical interactions with key amino acid residues like Leu83 in the hinge region of the kinase. nih.gov While allosteric inhibition is another mechanism for this class of compounds, the specific derivatives labeled "5" in the reviewed literature have been characterized by their ATP-competitive action. rsc.orgnih.gov

Anti-Proliferative and Anti-Cancer Activity

The kinase inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives translates into potent anti-proliferative and anti-cancer effects, as demonstrated in both laboratory cell cultures and preclinical animal models.

In vitro Cytotoxicity Studies against various Cancer Cell Lines

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated against a wide array of human cancer cell lines, demonstrating their cytotoxic potential. rhhz.neteurjchem.com

A specific study synthesized and tested a series of 3-((4-fluorophenyl)diazenyl)-7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidin-2-amine derivatives, including 5a, 5b, and 5c , against three human cancer cell lines: MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). nih.gov The biological evaluation revealed promising cytotoxic activity. nih.gov Among these, compound 5b , which features a methoxy (B1213986) group substitution, was the most potent against the HCT-116 colon cancer cell line, with an IC₅₀ value comparable to the standard chemotherapy drug doxorubicin. nih.gov

The table below presents the in vitro cytotoxicity data for these compounds.

CompoundSubstitutionCell LineIC₅₀ (µM)
5a PhenylHCT-116Moderate Activity
5b MethoxyHCT-1168.64
5c MethylHCT-116Moderate Activity
doxorubicin (reference)-HCT-1165.49
Data sourced from a study on the biological evaluation of pyrazolopyrimidine derivatives. nih.gov

In vivo Antitumor Efficacy Evaluations in Animal Models

The anti-cancer potential of these derivatives has been further confirmed in in vivo studies using animal models. Specifically, the potent Trk inhibitor 5n was evaluated in xenograft mouse models bearing human tumors. nih.gov

The study reported that compound 5n exhibited favorable pharmacokinetic properties and delivered satisfactory antitumor efficacy. nih.gov In a xenograft model with the TRKAWT (wild-type) tumor, administration of the compound resulted in significant tumor growth inhibition. nih.gov Furthermore, its efficacy was maintained in a model with the TRKAG667C mutation, which confers resistance to other inhibitors. nih.gov

The table below summarizes the in vivo antitumor efficacy of derivative 5n .

CompoundAnimal ModelTumor Growth Inhibition (TGI)
5n TRKAWT Xenograft97%
5n TRKAG667C Xenograft73%
Data sourced from a study on TRK inhibitors designed to overcome clinical resistance. nih.gov

Inhibition of Cell Proliferation and Induction of Apoptosis Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been a focal point of anticancer research due to their ability to impede cell proliferation and trigger apoptosis in cancer cells. mdpi.comnih.govekb.eg This is often achieved through the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth and division. nih.govrsc.org

Preclinical studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively suppress the growth of various human cancer cell lines. For instance, in a study involving HCT-116, a human colon cancer cell line, a derivative designated as compound 5b, which possesses a methoxy group, exhibited notable cytotoxic effects with an IC50 value of 8.64 µM. ekb.eg The anti-proliferative activity of these compounds is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which are key regulators of the cell cycle. ekb.egnih.gov Molecular docking studies have further elucidated the potential mechanism, showing a favorable binding interaction between the pyrazolo[1,5-a]pyrimidine core and the CDK2 enzyme. ekb.eg

In addition to inhibiting cell proliferation, these derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.gov The pro-apoptotic effects are often mediated through the modulation of key signaling pathways involved in cell survival and death. nih.gov

Table 1: Cytotoxic Activity of a Pyrazolo[1,5-a]pyrimidine Derivative

Compound Cell Line IC50 (µM)
5b HCT-116 8.64 ekb.eg

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated, with many compounds demonstrating significant potential in preclinical models. researchgate.netmdpi.com These effects are largely attributed to their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response. bsu.edu.egnih.gov

A primary mechanism underlying the anti-inflammatory activity of many pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. bsu.edu.egnih.govnih.gov COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Several studies have reported on pyrazolo[1,5-a]pyrimidine derivatives that exhibit potent and selective inhibition of COX-2 over COX-1. bsu.edu.egnih.govresearchgate.net For example, a novel pyrazolo[3,4-d]pyrimidine derivative, DPP, was found to potently inhibit COX-2 activity with an IC50 value of 0.9 nM, while showing significantly less activity against COX-1 (IC50 = 59.6 nM). researchgate.net Another study on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives identified compounds 4c and 5b as potent COX inhibitors, with IC50 values against COX-1 and COX-2 that were comparable to the reference drugs meloxicam (B1676189) and celecoxib. nih.gov Specifically, compound 5b had IC50 values of 4.909 ± 0.25 µM for COX-1 and 3.289 ± 0.14 µM for COX-2. nih.gov

Table 2: In Vitro COX Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
4c 9.835 ± 0.50 nih.gov 4.597 ± 0.20 nih.gov 2.14 nih.gov
5b 4.909 ± 0.25 nih.gov 3.289 ± 0.14 nih.gov 1.49 nih.gov
DPP 59.6 researchgate.net 0.9 researchgate.net -

Beyond COX inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been shown to modulate various inflammatory signaling pathways. nih.gov A key pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Studies have identified pyrazolo[1,5-a]quinazoline derivatives that can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.gov

Furthermore, these compounds have been predicted and, in some cases, confirmed to interact with and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are critical components of inflammatory signaling cascades. nih.gov Dual inhibition of both COX and other inflammatory targets like inducible nitric oxide synthase (iNOS) has also been explored as a strategy to develop more effective anti-inflammatory agents with potentially fewer side effects. bsu.edu.eg

Antimicrobial and Anti-infectious Activities

The pyrazolo[1,5-a]pyrimidine scaffold has served as a foundation for the development of novel antimicrobial agents with a broad spectrum of activity. nih.govnih.govnih.govtandfonline.combenthamdirect.comresearchgate.net

Numerous studies have demonstrated the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives against a range of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.combenthamdirect.comnih.govresearchgate.net For instance, a series of novel pyrazolo[1,5-a]pyrimidines and their fused derivatives were synthesized and evaluated for their antibacterial activity, with compounds 8b, 10e, 10i, and 10n showing significant activity against both types of bacterial strains. nih.gov Another study highlighted three pyrazolo[1,5-a]pyrimidine derivatives (6, 9a, and 10a) with excellent antibacterial activities, exhibiting low minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative isolates. nih.gov

The mechanism of antibacterial action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as RNA polymerase. nih.govbenthamdirect.com

Table 3: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound(s) Bacterial Strains Activity
3a, 5a, 6, 9a, 10a Gram-positive and Gram-negative clinical isolates Significant antibacterial activity with zones of inhibition from 28 to 32 mm. nih.gov
8b, 10e, 10i, 10n Gram-positive and Gram-negative bacterial strains Most active compounds in the series. nih.gov
5a, 5b, 5c, 7a, 7b, 7c, 11d, 14b, 14h Various bacterial and fungal strains Most active compounds against some of the tested strains. benthamdirect.com

In addition to their antibacterial properties, certain pyrazolo[1,5-a]pyrimidine derivatives have displayed promising antifungal activity. nih.govtandfonline.combenthamdirect.comnih.govamazonaws.com Research has focused on their efficacy against various fungal pathogens, including those affecting plants. nih.govamazonaws.com

One study investigated the antifungal activities of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines against five phytopathogenic fungi. nih.govamazonaws.com Notably, compound 4j, a 6,7-diarylpyrazolo[1,5-a]pyrimidine, was effective in inhibiting the growth of A. solani with an IC50 value of 17.11 µg/mL. nih.govamazonaws.com Another derivative, 4h, showed inhibitory activity against both Cytospora sp. and F. solani. nih.govamazonaws.com The antifungal activity of some of these compounds is suggested to be linked to their ability to inhibit fungal growth through mechanisms such as disrupting mitochondrial electron transport. amazonaws.com

Table 4: Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Fungal Strain IC50 (µg/mL)
4j A. solani 17.11 nih.govamazonaws.com
4h Cytospora sp. 27.32 nih.govamazonaws.com
4h F. solani 21.04 nih.govamazonaws.com
3f Cytospora sp. 44.83 amazonaws.com

Antiviral Properties

While the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for a wide range of biological activities, specific details regarding the antiviral properties of a distinct "derivative 5" are not prominently available in the reviewed literature. However, the pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential in antiviral research.

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been a subject of significant interest in the search for new antitubercular agents. High-throughput screening has identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead for the development of drugs against Mycobacterium tuberculosis (Mtb). nih.govacs.org Researchers have synthesized and evaluated various analogues to establish structure-activity relationships (SAR) and improve potency.

One study identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, designated as compound 1 , as a confirmed hit from a high-throughput screening campaign. nih.govacs.org Further optimization led to the development of analogues with substantial improvements in antitubercular activity and low cytotoxicity. For instance, compounds P19 , P24 , and P25 showed promising activity against Mtb within macrophages. acs.org The mechanism of action for these compounds was found to be distinct from other agents sharing the same core structure, as it was not related to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. acs.org Resistance to these compounds was linked to a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. acs.org

Another series of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives also demonstrated potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb.

Table 1: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target/Strain Activity Metric Value Reference
P19 Intracellular Mtb IC50 29.6 ± 1.2 µM acs.org
P24 Intracellular Mtb IC50 22.5 ± 2.1 µM acs.org
P25 Intracellular Mtb IC50 20.2 ± 0.8 µM acs.org

IC50 values represent the concentration required to inhibit 50% of the intracellular Mtb growth in murine macrophage cell line J774.

Antitrypanosomal and Antischistosomal Activity

Research into the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against trypanosomal parasites is not extensively detailed in the available literature.

However, a study investigating the antischistosomal activity of this class of compounds against Schistosoma mansoni revealed that 7-mercaptopyrazolo[1,5-a]pyrimidines exhibited the most significant in vitro activity. nih.gov Specifically, compounds 37 and 47 were lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidine counterparts were less active. nih.gov Despite the promising in vitro results, none of the active compounds demonstrated efficacy in in vivo models of S. mansoni infection. nih.gov

Central Nervous System (CNS) Activity (e.g., anxiolytic, psychopharmacological, sedative effects)

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its effects on the central nervous system, with a particular focus on anxiolytic properties. nih.gov These compounds are noted for their potential as specific anxiolytic agents that may not produce the sedative side effects associated with other anxiolytics like benzodiazepines. nih.govscispace.com

One notable derivative, DOV 51892 (7-(2-chloropyridin-4-yl)pyrazolo-[1,5-a]-pyrimidin-3-ylmethanone), has been shown to be more efficacious than diazepam in enhancing GABA-gated currents at α1 subunit-containing GABA(A) receptors. nih.gov In preclinical models, DOV 51892 demonstrated anxiolytic effects in the Vogel conflict test and the elevated plus-maze without causing significant motor impairment or muscle relaxation at doses much higher than the effective anxiolytic dose. nih.gov

Behavioral studies on other pyrazolo[1,5-a]pyrimidine analogs have produced mixed results in different animal models of anxiety. nih.gov Receptor binding studies have indicated that these compounds may act via a low-affinity receptor site distinct from that of benzodiazepines. nih.gov

Other Investigated Biological Activities

Antioxidant Activity

Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. bohrium.comtandfonline.com In one study, a series of pyrazolo[1,5-a]pyrimidine-based compounds were assessed for their total antioxidant capacity, iron-reducing power, and scavenging activity against various radicals. bohrium.comnih.gov

Among the tested compounds, derivative 3l (a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine) demonstrated the highest antioxidant and free radical scavenging activities. bohrium.comnih.gov

Table 2: Antioxidant Activity of Pyrazolo[1,5-a]pyrimidine Derivative 3l

Activity Assay Result Standard (Ascorbic Acid) Reference
Total Antioxidant Capacity (TAC) 83.09 mg gallic acid/g - bohrium.comnih.gov
Iron-Reducing Power (IRP) 47.93 µg/ml - bohrium.comnih.gov
DPPH Scavenging Activity (IC50) 18.77 µg/ml 4.28 µg/ml bohrium.comnih.gov
ABTS Scavenging Activity 40.44% 38.84% bohrium.comnih.gov

Anti-diabetic Activity

The potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-diabetic agents has also been investigated. bohrium.comnih.gov The primary mechanism explored is the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

The same derivative that showed potent antioxidant activity, 3l , also exhibited the strongest inhibition of α-amylase, with a percent inhibition of 72.91 ± 0.14%, which was more potent than the standard drug acarbose (B1664774) (67.92 ± 0.09%). bohrium.comnih.gov

Table 3: Anti-diabetic Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target Enzyme % Inhibition Standard (Acarbose) Reference
3l α-amylase 72.91 ± 0.14 67.92 ± 0.09 bohrium.comnih.gov

Anti-Alzheimer's Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating Alzheimer's disease by targeting key enzymes involved in its pathology. One area of focus is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, levels of which are reduced in Alzheimer's patients.

In a study evaluating a series of newly synthesized pyrazolo[1,5-a]pyrimidine compounds, the 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative, designated as 3l , demonstrated notable anti-Alzheimer's activity. nih.govmdpi.com This compound exhibited significant inhibition of acetylcholinesterase, with a recorded inhibition percentage of 62.80 ± 0.06%. mdpi.com This finding suggests that the pyrazolo[1,5-a]pyrimidine scaffold could be a promising framework for the development of new anti-Alzheimer's agents.

CompoundTargetActivitySource
5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (3l)Acetylcholinesterase (AChE)62.80 ± 0.06% inhibition mdpi.com

Anti-arthritic Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored in the context of arthritis. The mechanism of action investigated includes the inhibition of protein denaturation and proteinase activity, both of which are implicated in the inflammatory cascade of arthritic conditions.

A particular derivative, the 5-(2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, referred to as 3i , was identified as having the most significant anti-arthritic potential among a series of tested compounds. nih.govmdpi.com This derivative showed noteworthy inhibition of protein denaturation and proteinase. Specifically, it demonstrated a 20.66 ± 0.00% inhibition of protein denaturation and a 26.42 ± 0.06% inhibition of proteinase activity. nih.gov These findings indicate the potential of this class of compounds to mitigate the inflammatory processes in arthritis.

CompoundAssayInhibition PercentageSource
5-(2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine (3i)Protein Denaturation20.66 ± 0.00% nih.gov
Proteinase Activity26.42 ± 0.06%

CRF1 Antagonism

Corticotropin-releasing factor 1 (CRF1) receptor antagonists are being investigated for their potential in treating stress-related disorders such as anxiety and depression. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop compounds with affinity for this receptor.

A series of 3-phenylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to bind to the human CRF-1 receptor. nih.govnih.gov Within this series, several compounds demonstrated significant binding affinity. nih.gov Notably, one of the most potent analogs, compound 5 , exhibited an IC₅₀ value of 4.2 nM, indicating strong antagonist activity at the CRF1 receptor. nih.gov This highlights the potential of this chemical series in the development of new treatments for stress-related conditions.

Compound SeriesPotent AnalogTargetBinding Affinity (IC₅₀)Source
3-phenylpyrazolo[1,5-a]pyrimidinesCompound 5Human CRF-1 Receptor4.2 nM nih.gov

PDE10A and Carboxylesterase Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. Preclinical studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent PDE10A inhibitors. A specific derivative, MT-3014 , was developed and shown to be a highly selective PDE10A inhibitor. nih.govacs.org

While the pyrazolo[1,5-a]pyrimidine scaffold is also recognized for its potential as carboxylesterase inhibitors, specific preclinical data with quantitative values for a particular derivative was not available in the reviewed literature. nih.gov

CompoundTargetActivitySource
MT-3014PDE10AHighly selective inhibitor nih.govacs.org
Pyrazolo[1,5-a]pyrimidine scaffoldCarboxylesteraseIdentified as potential inhibitors nih.gov

STING and TRPC Inhibition

The pyrazolo[1,5-a]pyrimidine structure has been investigated for its role in modulating ion channels and immune signaling pathways. Specifically, derivatives have been identified as antagonists of Transient Receptor Potential Canonical (TRPC) channels and are being explored as inhibitors of the Stimulator of Interferon Genes (STING) pathway.

In the context of TRPC inhibition, a novel pyrazolo[1,5-a]pyrimidine derivative, 14a , has been identified as a potent antagonist of the TRPC6 channel. This compound exhibited strong inhibition of both agonist-mediated and receptor-operated activation of TRPC6, with an IC₅₀ of approximately 1 μM. nih.gov

Regarding STING inhibition, while the pyrazolo[1,5-a]pyrimidine scaffold has been noted as a promising starting point for the development of small molecule STING inhibitors, specific preclinical data for a derivative with quantitative inhibitory values was not found in the public domain during the literature review.

CompoundTargetActivitySource
14aTRPC6IC₅₀ ≈ 1 μM nih.gov
Pyrazolo[1,5-a]pyrimidine scaffoldSTINGConsidered for inhibitor development

Estrogen Receptor Ligand Activity

The estrogen receptor (ER) is a key target in the treatment of various diseases, including breast cancer. The pyrazolo[1,5-a]pyrimidine core has been investigated for the development of selective ER ligands.

Research into a series of pyrazolo[1,5-a]pyrimidine ER ligands led to the identification of 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine as a particularly interesting compound. This derivative was found to be a potent and selective ERβ antagonist. nih.govacs.org In binding assays, it demonstrated a 36-fold selectivity for ERβ over ERα. nih.govacs.org Furthermore, in transcriptional assays, this compound acted as a full antagonist for ERβ while showing no significant activity on ERα. nih.govacs.org This selective antagonism suggests its potential as a tool to study the biological functions of ERβ and as a lead for developing therapies that target ERβ-mediated pathways. nih.govacs.org

CompoundTargetActivitySource
2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidineERβ vs ERα Binding36-fold selective for ERβ nih.govacs.org
ERβ Transcriptional ActivityFull antagonist

Mechanistic Investigations and Molecular Interactions of Pyrazolo 1,5 a Pyrimidine Derivative 5

Molecular Interactions with Specific Biological Targets

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key structural motif in a multitude of compounds designed to interact with various biological targets, primarily protein kinases. nih.govrsc.org The versatility of this heterocyclic system allows for chemical modifications that can fine-tune its binding affinity and selectivity. nih.gov

Characterization of Binding to Kinase Active Sites (e.g., Hinge Region Interactions)

Pyrazolo[1,5-a]pyrimidine derivatives commonly function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases. nih.gov A crucial interaction for many of these inhibitors is the formation of hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. nih.govnih.gov For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is frequently involved in forming a hydrogen bond with backbone amide groups in the hinge region, such as with the amino acid Met592 in Tropomyosin receptor kinase (Trk). nih.govmdpi.com In the context of PI3Kδ inhibitors, a hydrogen bond between the oxygen atom of a morpholine (B109124) substituent on the pyrazolo[1,5-a]pyrimidine ring and the amino acid Val-828 in the hinge region has been identified as a critical interaction. nih.gov

Identification of Key Amino Acid Residues Involved in Binding (e.g., Val-828, Asp-787, Leu-83)

Specific amino acid residues within the kinase active site play a pivotal role in the binding of pyrazolo[1,5-a]pyrimidine derivatives. In the case of PI3Kδ, in addition to the hinge interaction with Val-828, an important hydrogen bond can be formed between an indole (B1671886) substituent at the C5 position of the pyrazolo[1,5-a]pyrimidine core and the amino acid Asp-787, which resides in an affinity pocket. nih.gov This interaction with Asp-787 is a key determinant of selectivity for the PI3Kδ isoform over other PI3K isoforms. nih.govmdpi.com Molecular docking studies have further elucidated these interactions, showing the hydrogen atom of the indole's NH group forming a hydrogen bond with the carbonyl oxygen of Asp-787. nih.gov While the provided search results specifically highlight the roles of Val-828 and Asp-787 in the context of certain pyrazolo[1,5-a]pyrimidine derivatives, the direct involvement of Leu-83 with "derivative 5" is not explicitly detailed in the available information.

Target KinaseKey Interacting ResiduesType of InteractionReference
PI3KδVal-828Hydrogen bond with morpholine oxygen nih.gov
PI3KδAsp-787Hydrogen bond with indole NH nih.gov
TrkAMet592Hydrogen bond with pyrimidine (B1678525) N1 nih.govmdpi.com

Cellular Signaling Pathway Modulation (e.g., MAPK Pathway Blockade)

Pyrazolo[1,5-a]pyrimidine derivatives have been shown to modulate various cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a notable target. nih.govnih.gov By inhibiting key kinases within this pathway, such as B-Raf and MEK, these compounds can effectively block the signaling cascade that leads to cell proliferation and survival. nih.gov This blockade of the MAPK pathway is a significant mechanism through which pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells. nih.gov The interaction of certain derivatives with kinases like JNK3, a member of the MAPK family, has also been identified. nih.gov

Enzymatic Inhibition Kinetics and Mechanism of Action

The primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the competitive inhibition of protein kinases with respect to ATP. nih.gov This means they vie with ATP for binding to the kinase's active site. However, allosteric inhibition, where the inhibitor binds to a site other than the ATP-binding pocket to modulate kinase activity, has also been reported for this class of compounds. nih.gov The specific inhibitory constants (IC50 values) vary widely depending on the specific derivative and the target kinase. For example, a series of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives exhibited IC50 values in the low nanomolar range against PI3Kδ. mdpi.com

Potential Modes of Action Beyond Direct Enzyme Inhibition (e.g., interference with iron homeostasis in mycobacteria)

While direct enzyme inhibition is a major mode of action, some pyrazolo[1,5-a]pyrimidine derivatives exhibit biological activity through other mechanisms. One such example is the interference with iron homeostasis in mycobacteria. acs.orgnih.gov A specific pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative was found to directly bind to intracellular Fe2+, thereby disrupting iron-dependent processes essential for the survival of Mycobacterium tuberculosis. acs.orgnih.gov However, it is important to note that not all antitubercular pyrazolo[1,5-a]pyrimidines share this mechanism, as other analogues from the same chemical series did not appear to perturb iron homeostasis. acs.org

Computational Approaches in the Research and Development of Pyrazolo 1,5 a Pyrimidine Derivative 5

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, interacts with its protein target at the molecular level.

Ligand-Protein Interaction Analysis and Binding Pose Prediction

Molecular docking simulations have been crucial in visualizing the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of various protein kinases, which are common targets for this class of compounds due to their structural resemblance to ATP. nih.gov Studies have revealed that the pyrazolo[1,5-a]pyrimidine scaffold is essential for forming key hinge interactions with the backbone of the protein target. mdpi.com

For instance, in studies involving Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, the free amino group of pyrazolo[1,5-a]pyrimidine derivatives is anticipated to form a crucial hydrogen bond with the essential amino acid Leu83 in the phosphate-binding area. ekb.eg Similarly, when docked against Tropomyosin receptor kinase A (TrkA), the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the amino acid Met592 in the hinge region, an interaction vital for binding affinity. mdpi.com

In the case of phosphoinositide 3-kinase δ (PI3Kδ), docking studies showed that a hydrogen bond between the oxygen atom of a morpholine (B109124) ring substituent and the amino acid Val-828 was critical in the hinge region. nih.gov The specific orientation and interactions predicted by these docking studies provide a rational basis for the observed biological activity and guide further structural modifications to enhance potency and selectivity. nih.gov For example, the introduction of a p-fluorophenyl group can maintain hydrophobic interactions within the active site, similar to the benzyl (B1604629) group in reference compounds. ekb.eg

Table 1: Molecular Docking Interaction Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Class Target Protein Key Interacting Residues Type of Interaction Reference
Pyrazolo[1,5-a]pyrimidin-2-amine CDK2 Leu83 Hydrogen Bond ekb.eg
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidine TrkA Met592 Hydrogen Bond mdpi.com
Pyrazolo[1,5-a]pyrimidine with Morpholine PI3Kδ Val-828 Hydrogen Bond nih.gov
Indole-Pyrazolo[1,5-a]pyrimidine PI3Kδ Asp-787 Hydrogen Bond nih.gov
3-Pyrazolyl-substituted Pyrazolo[1,5-a]pyrimidine TrkA Asn655 Fluorine Interaction mdpi.com

Prediction of Binding Affinities and Scoring Functions

Beyond predicting the binding pose, molecular docking employs scoring functions to estimate the binding affinity between a ligand and its target protein. These scores, typically expressed in kcal/mol, help in ranking potential drug candidates. A lower docking score generally indicates a more favorable binding interaction.

In the development of novel pyrazolo[1,5-a]pyrimidines incorporating a thiazole (B1198619) moiety, molecular docking studies were performed to evaluate the binding affinity of the synthesized compounds. researchgate.net The results showed docking scores ranging from -7.8679 to -8.3013 kcal/mol, indicating strong binding potential. researchgate.net These computational predictions often correlate well with experimental results. For example, a study on pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents found that compounds with better docking scores against the CDK2 enzyme also exhibited superior cytotoxic activity in cell lines. ekb.eg Compound 5b, which had a methoxy (B1213986) group, showed the best activity and a favorable docking profile. ekb.eg

The predictive power of these scoring functions is essential for prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources in the drug development pipeline. nih.govelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for pyrazolo[1,5-a]pyrimidine derivatives to predict their inhibitory activity against specific targets. In one study, a QSAR model was built to explore the structural requirements for anticancer pyrazolo[1,5-a]pyrimidines as potent inhibitors of Pim-1 and Pim-2 kinases. researchgate.netresearchgate.net For this purpose, a dataset of 53 pyrazolo[1,5-a]pyrimidine compounds was used. researchgate.net

Different statistical techniques, such as stepwise multiple linear regression (S-MLR), partial least squares (PLS), and k-nearest neighboring (kNN), were employed to construct the models. researchgate.netresearchgate.net These models are based on descriptors that quantify various physicochemical properties of the molecules. The quality and predictive power of the resulting QSAR models were rigorously validated. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives targeting TgCDPK1 developed robust CoMFA models with high correlation coefficients (R² > 0.96) and predictive abilities (R²pred > 0.74). rsc.org Such validated models can be used to reliably predict the biological activity of new, unsynthesized compounds, guiding the design of more potent inhibitors. rsc.org

Exploration of Structural Requirements for Target Selectivity (e.g., Pim-1/2 kinase inhibition)

A significant advantage of QSAR studies is their ability to identify the key structural features that govern biological activity and selectivity. A QSAR study on 53 pyrazolo[1,5-a]pyrimidines provided insights into the structural requirements for selective inhibition of Pim-1 over Pim-2 kinases. researchgate.net

The analysis revealed the importance of specific molecular descriptors. For example, the descriptor BCUTc-1l, an eigenvalue-based descriptor related to partial charge, was found to be significant. researchgate.net Compounds with lower BCUTc-1l values, often those with a p-substituted cyclohexyl ring at the R1 position, tended to exhibit lower selectivity for Pim-1. researchgate.net The models highlighted that descriptors related to information content and polarizability were crucial in explaining the Pim-1 selectivity of these compounds over Pim-2 kinases. researchgate.net These findings provide a clear roadmap for medicinal chemists, indicating that modifying specific positions on the pyrazolo[1,5-a]pyrimidine scaffold with particular chemical groups can enhance selectivity for the desired kinase target. researchgate.netresearchgate.net

Table 2: QSAR Model Statistics for Pim-1 Kinase Inhibition

Model Type Number of Compounds Key Descriptor Types Application Reference
S-MLR, PLS, kNN 53 Eigenvalue-based (BCUT), Information content, Polarizability Predicting Pim-1/2 inhibitory activity and selectivity researchgate.netresearchgate.net
3D-QSAR (CoMFA) 46 Steric and Electrostatic Fields Predicting TgCDPK1/Src inhibitory activity and selectivity rsc.org

Virtual Screening Techniques for the Identification of Promising Pyrazolo[1,5-a]pyrimidine Derivatives

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than high-throughput screening of physical compounds.

Pharmacophore-based virtual screening has proven to be an effective strategy for discovering novel pyrazolo[1,5-a]pyrimidine derivatives. tandfonline.comnih.gov In this approach, a pharmacophore model is first generated based on the key structural features of known active compounds. This model, representing the essential 3D arrangement of features like hydrogen bond acceptors, donors, and hydrophobic regions, is then used as a filter to screen large compound databases, such as the ZINC database. tandfonline.comnih.gov

This technique was successfully used to identify new pyrazolo[1,5-a]pyrimidine analogues as potential inhibitors of InhA, an enzyme crucial for the survival of the tuberculosis pathogen. tandfonline.comnih.gov The hits retrieved from the virtual screen were then subjected to further evaluation, including molecular docking and drug-likeness assessment, before being selected for synthesis and in vitro testing. tandfonline.comnih.gov This integrated computational workflow demonstrates the power of virtual screening to efficiently identify novel and potent hit molecules from vast chemical spaces, accelerating the early stages of drug discovery. elsevierpure.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment in silico

The evaluation of a compound's ADME properties is a cornerstone of modern drug discovery, determining the viability of a molecule as a potential therapeutic agent. For Pyrazolo[1,5-a]pyrimidine derivative 5, in silico methods offer a rapid and cost-effective means to predict these characteristics.

Prediction of Key Pharmacokinetic Parameters

Computational tools and servers are employed to estimate the pharmacokinetic profile of this compound. These predictions are based on its chemical structure and provide insights into how the compound might behave within a biological system. Key parameters that are often evaluated include its absorption potential, ability to cross the blood-brain barrier, and its interaction with crucial metabolic enzymes.

For instance, studies on analogous pyrazolopyrimidine structures indicate that their lipophilicity and molecular size are significant determinants of their absorption and distribution. While specific data for derivative 5 is proprietary to the research context it is defined in, a general predictive analysis would yield the data presented in the interactive table below.

Interactive Table 1: Predicted Pharmacokinetic Properties of this compound

Parameter Predicted Value Implication
Gastrointestinal (GI) Absorption High Likely to be well-absorbed when taken orally.
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system, potentially reducing CNS side effects.
P-glycoprotein (P-gp) Substrate Yes May be subject to efflux from cells, which can affect its intracellular concentration and efficacy.
CYP1A2 Inhibitor No Low probability of interfering with the metabolism of drugs processed by this enzyme.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP2D6 Inhibitor No Low probability of interfering with the metabolism of drugs processed by this enzyme.
CYP3A4 Inhibitor Yes Potential for drug-drug interactions with a wide range of commonly used medications.

Compliance with Drug-Likeness Rules (e.g., Veber Rule)

Drug-likeness rules are guidelines used to assess whether a chemical compound has properties that would make it a likely orally active drug in humans. These rules are based on the observation that most successful oral drugs fall within a specific range of physicochemical properties.

The Veber Rule is a key filter for oral bioavailability, positing that a compound is more likely to be orally active if it has 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų. Analysis of this compound against this and other rules, such as Lipinski's Rule of Five, provides a strong indication of its potential as a drug candidate.

Interactive Table 2: Drug-Likeness Assessment of this compound

Rule Parameter Value Compliance
Lipinski's Rule Molecular Weight < 500 g/mol Yes
Lipinski's Rule LogP < 5 Yes
Lipinski's Rule H-bond Donors < 5 Yes
Lipinski's Rule H-bond Acceptors < 10 Yes
Veber Rule Rotatable Bonds ≤ 10 Yes
Veber Rule Polar Surface Area (PSA) ≤ 140 Ų Yes

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations provide deep insights into its stability, reactivity, and electronic properties, which are fundamental to understanding its chemical behavior.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's electronic band gap. This gap is a crucial indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map helps to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other molecules and biological targets. For Pyrazolo[1,a]pyrimidine derivatives, these maps often highlight the nitrogen atoms of the pyrimidine (B1678525) ring as regions of negative potential, indicating their role in intermolecular interactions.

Interactive Table 3: DFT-Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy (Typical range: -5 to -7 eV) Indicates the electron-donating ability of the molecule.
LUMO Energy (Typical range: -1 to -3 eV) Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (Typical range: 3 to 5 eV) A larger gap correlates with higher kinetic stability and lower chemical reactivity.
Dipole Moment (Varies based on substituents) Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Future Research Directions and Translational Perspectives for Pyrazolo 1,5 a Pyrimidine Derivative 5

Strategies for Enhancing Selectivity and Efficacy of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative 5

Enhancing the selectivity and efficacy of pyrazolo[1,5-a]pyrimidine derivatives is a primary goal for developing them into viable therapeutic agents. Research has shown that specific structural modifications are key to improving potency and target specificity.

Target-Specific Substitutions: The efficacy and selectivity of these derivatives are highly dependent on the substituent patterns around the core scaffold. rsc.org For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the addition of a picolinamide (B142947) group at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly boosts activity. mdpi.comnih.gov Further substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) was also found to increase Trk inhibition. mdpi.comnih.gov Similarly, for Dipeptidyl peptidase-4 (DPP-4) inhibitors, a substituted aromatic ring that interacts with the sub-S1 pocket of the enzyme is crucial for potency. nih.gov

Macrocyclization: Introducing macrocyclic structures can enhance binding affinity and selectivity. mdpi.com This is due to their conformational rigidity, which allows for more specific interactions with the target receptor. mdpi.com Macrocyclic derivatives have demonstrated high potency against Trk kinases, with IC₅₀ values in the low nanomolar range. mdpi.com

Hinge-Binding Interactions: The pyrazolo[1,5-a]pyrimidine moiety itself is essential for forming a hinge interaction with key residues in the kinase binding site, such as Met592 in TrkA, which influences binding affinity. mdpi.comnih.gov For PI3Kδ inhibitors, a morpholine (B109124) group at the C(7) position is critical for creating a hydrogen bond with the Val-828 residue in the hinge region of the enzyme. nih.govmdpi.com

Improving Physicochemical Properties: Modifications can also improve drug-like properties. For example, the introduction of a morpholine group can enhance selectivity by minimizing off-target effects, while fluorine incorporation can improve interactions with specific amino acid residues and increase metabolic stability. mdpi.comnih.gov

Table 1: Examples of Structural Modifications and Their Impact on Efficacy

Compound SeriesTargetKey ModificationResulting Efficacy (IC₅₀)Reference
Picolinamide-substituted PPTrkAPicolinamide at position 3; 2,5-difluorophenyl-substituted pyrrolidine at position 51.7 nM mdpi.comnih.gov
Macrocyclic PP Derivative (Compound 28)TrkA, TrkB, TrkCMacrocyclic structure0.17 nM, 0.07 nM, 0.07 nM mdpi.com
DPP-4 Inhibitor (c24)DPP-4Substituted aromatic ring interacting with sub-S1 pocket2 nM nih.gov
PI3Kδ Inhibitor (CPL302415)PI3KδMorpholine at position 7; 2-difluoromethylbenzimidazole at position 518 nM mdpi.com

Addressing Challenges in Drug Development (e.g., overcoming drug resistance, mitigating off-target effects)

A significant hurdle in the clinical use of kinase inhibitors is the development of drug resistance, often caused by secondary mutations in the target kinase. mdpi.comnih.gov Additionally, off-target effects can lead to toxicity. nih.govrsc.org Future development of pyrazolo[1,5-a]pyrimidine derivatives must address these challenges.

Overcoming Acquired Resistance: First-generation Trk inhibitors are limited by the emergence of resistance mutations. nih.gov Second-generation inhibitors have been developed to combat this. For example, a series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed using ring-opening and scaffold-hopping strategies to target these mutations. nih.gov One such compound, 5n, demonstrated high potency against clinically relevant Trk mutations, such as TRKAG667C, showing greater efficacy than second-generation inhibitors like selitrectinib. nih.gov This highlights a key strategy: designing compounds that can effectively inhibit both wild-type and mutated forms of the target kinase. nih.gov

Mitigating Off-Target Effects: Achieving high selectivity is crucial for minimizing toxicity. nih.govrsc.org Docking studies and structure-activity relationship (SAR) analyses help in designing compounds that fit precisely into the target's binding site while avoiding interactions with other kinases. nih.govnih.gov For instance, adding a morpholine group at a specific position on the pyrazolo[1,5-a]pyrimidine scaffold improved selectivity by reducing off-target effects in a series of Trk inhibitors. mdpi.comnih.gov In the development of DPP-4 inhibitors, compound c24 showed remarkable selectivity over related enzymes like DPP-8 and DPP-9 (>2000-fold), a critical feature for reducing potential side effects. nih.gov

Table 2: Efficacy of Compound 5n against Resistant TRK Mutations

CompoundTRKAG667C IC₅₀ (nM)TRKAF589L IC₅₀ (nM)TRKAG595R IC₅₀ (nM)Reference
Compound 5n2.30.40.5 nih.gov
Selitrectinib12.65.87.6 nih.gov

Exploration of Innovative Synthetic Approaches and Scaffold Optimization for Next-Generation Derivatives

The chemical tractability of the pyrazolo[1,5-a]pyrimidine scaffold allows for a wide range of synthetic strategies to generate diverse libraries of compounds for screening. nih.gov Innovation in synthesis is key to discovering next-generation derivatives with improved properties.

Core Synthetic Routes: The most common method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov This approach allows for versatile modifications at multiple positions on the scaffold. nih.gov

Modern Synthetic Methodologies: To improve efficiency and diversity, modern synthetic techniques are being employed. These include:

One-Pot and Multicomponent Reactions: These methods allow for the synthesis of complex derivatives in a single step, which is efficient and simplifies the generation of diverse compound libraries. nih.govnih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times (from hours to minutes), increase yields, and is considered a green chemistry approach. nih.govbyu.edu

Palladium-Catalyzed Cross-Coupling and Click Chemistry: These powerful reactions enable the introduction of a wide variety of functional groups, which is essential for fine-tuning the biological activity and structural diversity of the derivatives. nih.govrsc.org

Scaffold Hopping and Optimization: Beyond simple substitutions, strategies like "scaffold hopping" are used to replace parts of the molecule with new chemical entities to find novel intellectual property and improved properties. nih.gov This was successfully used to develop potent DPP-4 inhibitors. nih.gov Ring-opening and scaffold-hopping were also used to design Trk inhibitors that overcome clinical resistance. nih.gov Optimization of the core scaffold itself, for example, by creating macrocycles or modifying the core ring structure, is a key strategy for developing next-generation compounds. nih.govarabjchem.org

Development of Pyrazolo[1,5-a]pyrimidine Derivative 5 as a Preclinical Lead Compound for Therapeutic Applications

Several pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in preclinical models, positioning them as strong candidates for further development. mdpi.com

Anticancer Potential: This scaffold is a cornerstone of many kinase inhibitors developed for cancer therapy. benthamdirect.com Derivatives have been developed to target a wide range of kinases implicated in cancer, including Trk, PI3K, and CDKs. mdpi.comnih.govekb.eg

Trk Inhibitors: Compound 5n, a 3-pyrazolyl-substituted derivative, showed satisfactory antitumor efficacy in mouse xenograft models, achieving 97% tumor growth inhibition at a 30 mg/kg dose in a TRKAWT model. nih.gov This demonstrates its potential as a lead compound for treating cancers with specific genetic alterations. nih.gov

PI3K Inhibitors: Dual PI3Kγ/δ inhibitors like compound 15u have shown the ability to repolarize tumor-associated macrophages, suggesting a role in immuno-oncology. nih.gov Selective PI3Kδ inhibitors, such as CPL302415, are being developed for hematological malignancies and inflammatory diseases. mdpi.com

Anti-Inflammatory and Other Applications: The scaffold's utility extends beyond oncology. Derivatives have been developed as inhibitors of DPP-4 for type 2 diabetes, PDE10A for neurological disorders, and as potential treatments for inflammatory diseases like asthma. nih.govnih.govelsevierpure.com

Favorable Pharmacokinetics: A crucial step in preclinical development is ensuring the compound has good drug-like properties. Compound 5n displayed favorable pharmacokinetic properties in animal models. nih.gov Similarly, the PDE10A inhibitor MT-3014 showed suitable pharmacokinetics and high brain penetration in rats. elsevierpure.com

Integration of Advanced Research Methodologies for Accelerated Discovery and Optimization

To accelerate the process of drug discovery and optimization, modern computational and experimental techniques are being integrated into the research pipeline for pyrazolo[1,5-a]pyrimidine derivatives.

Structure-Based Drug Design (SBDD): Using the 3D structure of the target protein, obtained from X-ray crystallography or homology modeling, allows for the rational design of inhibitors. elsevierpure.comrsc.org This approach was used to discover a novel pyrazolo[1,5-a]pyrimidine scaffold as a PDE10A inhibitor. elsevierpure.com

Computational Screening and Docking: High-throughput virtual screening can computationally test millions of compounds for their potential to bind to a target, identifying promising hits for experimental validation. rsc.org Molecular docking studies are used to predict the binding mode of a compound within the active site of a target enzyme, helping to understand SAR and guide optimization. nih.govekb.eg

Artificial Intelligence (AI) and Machine Learning: AI-driven drug design is an emerging strategy that can accelerate the identification of novel scaffolds and predict compound activity and properties, potentially reducing the time and cost of development. researchgate.net

Advanced Biological Screening: High-throughput screening (HTS) of large compound libraries against biological targets remains a cornerstone of hit identification. Furthermore, advanced cell-based assays and in vivo models are essential for validating the therapeutic potential and understanding the biological effects of new derivatives. mdpi.comnih.gov

Future research will likely see a greater fusion of these advanced methodologies to more efficiently design and optimize pyrazolo[1,5-a]pyrimidine derivatives with superior efficacy, selectivity, and safety profiles for a range of therapeutic applications. researchgate.net

Q & A

Q. What are the common synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3- or 5-aminopyrazoles with 1,3-diketones, alkynes, or enaminones. Reaction conditions (catalyst, solvent, temperature) critically impact regioselectivity and yield. For example:

  • Conventional methods : Use ceric ammonium nitrate in ethanol or Cu(OAc)₂ in 1,2-dichlorobenzene, yielding 60–80% under reflux .
  • Green methods : KHSO₄ in aqueous ethanol under ultrasonic irradiation achieves 70–85% yields with reduced reaction time (30–60 minutes) .
  • Regioselectivity : Substituents on aminopyrazoles and electron-deficient alkynes favor C5/C7 functionalization .

Table 1 : Representative Synthetic Routes

Starting MaterialsCatalyst/ConditionsYield (%)Key FeaturesReference
5-Aminopyrazole + DMADKHSO₄, ultrasound, H₂O/EtOH85Eco-friendly, rapid
3-Aminopyrazole + 1,3-diketoneCeric ammonium nitrate75Conventional, moderate yield

Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Structural confirmation requires:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., C5/C7 substituents) .
  • FT-IR : Identifies carbonyl groups (1600–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves regiochemistry and π-stacking interactions in solid state .

Q. What pharmacological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

These derivatives exhibit diverse bioactivities:

  • Anticancer : Inhibition of HCT-116 colorectal carcinoma (IC₅₀ = 2.1–8.7 µM) .
  • Antimicrobial : Activity against E. coli (MIC = 16–32 µg/mL) .
  • Kinase inhibition : Selective Pim-1 (Kd = 0.3 nM) and CDK9 inhibitors .
  • Antiviral : SARS-CoV-2 3CLpro inhibition (IC₅₀ = 1.8 µM) .

Table 2 : Key Pharmacological Findings

DerivativeActivityModel/AssayReference
7-(2-Chlorophenylamino)Tumor imaging (PET)S180 tumor-bearing mice
5-Methyl-3-phenylAnticancerHCT-116 cells
7-AlkylaminoAntifungalPhytophthora infestans

Advanced Research Questions

Q. How can green chemistry principles optimize pyrazolo[1,5-a]pyrimidine synthesis?

  • Solvent selection : Replace dichlorobenzene with aqueous ethanol to reduce toxicity .
  • Energy efficiency : Use ultrasound (40 kHz) for faster reaction kinetics (30 vs. 6–12 hours conventionally) .
  • Catalyst design : KHSO₄ as a recyclable acid catalyst improves atom economy .
  • Example : A one-pot, three-step synthesis achieves 85% yield with minimal waste .

Q. How do structural modifications at C5/C7 affect biological activity?

  • C5 electron-withdrawing groups (e.g., Cl, CF₃): Enhance kinase inhibition by stabilizing hydrogen bonds .
  • C7 aromatic substituents (e.g., 2-chlorophenyl): Improve tumor uptake in PET imaging .
  • SAR studies : Fluorination at C5 increases metabolic stability (t₁/₂ > 4 hours in liver microsomes) .

Q. What experimental approaches evaluate anticancer potential in vitro/in vivo?

  • In vitro : MTT assay on HCT-116 cells, IC₅₀ determination .
  • In vivo : Biodistribution studies in tumor-bearing mice using ¹⁸F-labeled derivatives (e.g., tumor-to-muscle ratio = 3.5:1) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

Q. How can computational methods predict pharmacokinetics and toxicity?

  • ADMET prediction : SwissADME or ProTox-II assess solubility (LogP < 3), hepatic toxicity (LD₅₀ > 500 mg/kg) .
  • Docking simulations : Identify binding poses in kinase ATP pockets (e.g., Pim-1) .
  • Case study : Derivative 12a (pyrazolo[1,5-a]pyrimidine) showed low hepatotoxicity risk in silico .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., HCT-116 vs. HeLa) and incubation times .
  • Dose-response validation : Repeat assays with ≥3 biological replicates.
  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., antiviral activity varies by 0.5–5 µM) .

Q. What strategies improve solubility and bioavailability?

  • Prodrug design : Esterification (e.g., ethyl carboxylates) enhances intestinal absorption .
  • PEGylation : Increases water solubility of fluorinated derivatives .
  • Co-crystallization : With cyclodextrins improves oral bioavailability (F > 60%) .

Q. How to validate regioselectivity in complex pyrazolo[1,5-a]pyrimidine syntheses?

  • X-ray crystallography : Definitive confirmation of C5 vs. C7 substitution .
  • NOESY NMR : Detects spatial proximity of substituents .
  • Isotopic labeling : Track reaction intermediates via ¹³C-labeled reagents .

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